molecular formula C7H8N2O4S B12126495 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid

2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B12126495
M. Wt: 216.22 g/mol
InChI Key: VBKGGOIGCMYTLB-UHFFFAOYSA-N
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Description

2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid: is a chemical compound with the following structural formula:

Structure: H2NC6H3(OCH3)CO2H\text{Structure: } \text{H}_2\text{NC}_6\text{H}_3(\text{OCH}_3)\text{CO}_2\text{H} Structure: H2​NC6​H3​(OCH3​)CO2​H

It contains a thiazole ring, an amino group, and a carboxylic acid functional group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between 3-methoxyanthranilic acid and thionyl chloride to form the corresponding acid chloride. Subsequent treatment with ammonia or an amine yields the desired product.

Reaction Conditions::

    3-Methoxyanthranilic acid: reacts with in anhydrous conditions.

  • The subsequent reaction with ammonia or an amine occurs under basic conditions.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazole ring can undergo oxidation reactions.

    Substitution: The amino group allows for substitution reactions.

    Reduction: Reduction of the carboxylic acid group is possible.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like or .

    Substitution: Employ nucleophiles such as or .

    Reduction: Utilize reducing agents like or .

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation may yield a thiazole carboxylic acid with additional oxygen atoms.
  • Substitution can lead to various derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit antimicrobial or anti-inflammatory properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While unique, it shares similarities with compounds like 3-methoxyanthranilic acid and thiazole-4-carboxylic acid .

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

2-[(2-methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H8N2O4S/c1-13-2-5(10)9-7-8-4(3-14-7)6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

VBKGGOIGCMYTLB-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NC(=CS1)C(=O)O

Origin of Product

United States

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